molecular formula C6H11NO4 B028530 Diethyl Iminodicarboxylate CAS No. 19617-44-8

Diethyl Iminodicarboxylate

Cat. No.: B028530
CAS No.: 19617-44-8
M. Wt: 161.16 g/mol
InChI Key: PQVSTLUFSYVLTO-UHFFFAOYSA-N
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Description

Imidodicarbonic acid, diethyl ester, also known by its chemical formula C₆H₁₁NO₄ , is an organic compound that belongs to the class of esters It is characterized by the presence of an imidodicarbonic acid core with two ethyl ester groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonic acid, diethyl ester typically involves the esterification of imidodicarbonic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:

Imidodicarbonic acid+2EthanolImidodicarbonic acid, diethyl ester+Water\text{Imidodicarbonic acid} + 2 \text{Ethanol} \rightarrow \text{Imidodicarbonic acid, diethyl ester} + \text{Water} Imidodicarbonic acid+2Ethanol→Imidodicarbonic acid, diethyl ester+Water

Industrial Production Methods: In an industrial setting, the production of imidodicarbonic acid, diethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidodicarbonic acid, diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form imidodicarbonic acid and ethanol.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: Imidodicarbonic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted imidodicarbonic acid derivatives.

Scientific Research Applications

Imidodicarbonic acid, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and resins due to its reactivity and stability.

Mechanism of Action

Imidodicarbonic acid, diethyl ester can be compared with other similar compounds such as:

    Dimethyl carbonate: Another ester with similar reactivity but different applications.

    Diethyl carbonate: Similar in structure but used more commonly as a solvent.

    Ethyl acetate: A simpler ester with widespread use as a solvent and in the production of various chemicals.

Uniqueness: What sets imidodicarbonic acid, diethyl ester apart is its specific structure that allows for unique reactivity and stability, making it suitable for specialized applications in research and industry.

Comparison with Similar Compounds

  • Dimethyl carbonate
  • Diethyl carbonate
  • Ethyl acetate

Properties

IUPAC Name

ethyl N-ethoxycarbonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-10-5(8)7-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVSTLUFSYVLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173290
Record name Imidodicarbonic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19617-44-8
Record name Imidodicarbonic acid, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019617448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19617-44-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidodicarbonic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying Azamalonic Ester in the crystal mixture found in diesel engine exhaust systems?

A1: The identification of Azamalonic Ester in the crystal mixture from a diesel engine's SCR system is significant because it suggests the presence of unexpected chemical reactions occurring within the system. While the article primarily focuses on urea and triazine triol as the main components of the crystal mixture formed due to low-temperature urea injection [], the presence of Azamalonic Ester, even in small amounts, warrants further investigation. It raises questions about its formation mechanism and potential implications for the SCR system's efficiency and durability. Further research is needed to understand the role and fate of Azamalonic Ester in this context.

Q2: Are there any known analytical techniques specifically designed for detecting and quantifying Azamalonic Ester in complex mixtures?

A2: While the provided research does not detail specific analytical techniques for Azamalonic Ester quantification, it does mention the use of Gas Chromatography-Mass Spectrometry (GC-MS) for identifying various compounds in the crystal mixture, including Azamalonic Ester []. Given the capabilities of GC-MS in separating and identifying individual components within complex mixtures, it's plausible that this technique, with appropriate method development and validation, could be employed for quantifying Azamalonic Ester. Other techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors might also be applicable.

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